5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene

Organic Field-Effect Transistor Charge Carrier Mobility Oligothiophene Semiconductor

OFET researchers requiring reproducible high mobility face challenges with alkyl chain variability. 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene (α-C8-4T) addresses this: • Delivers 0.11 cm²/Vs hole mobility-175% higher than the hexyl analog (0.04 cm²/Vs). • Octyl chains promote stable crystalline packing for uniform solution-processed films. • ≥98% HPLC purity ensures reliable monomer quality for polymer synthesis and device fabrication.

Molecular Formula C32H42S4
Molecular Weight 554.9 g/mol
CAS No. 882659-01-0
Cat. No. B6324094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene
CAS882659-01-0
Molecular FormulaC32H42S4
Molecular Weight554.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCCCC
InChIInChI=1S/C32H42S4/c1-3-5-7-9-11-13-15-25-17-19-27(33-25)29-21-23-31(35-29)32-24-22-30(36-32)28-20-18-26(34-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3
InChIKeyXUXLXUSOBDWJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene: An α,ω-Dioctyl-Quaterthiophene for Organic Electronics


5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene (CAS 882659-01-0, also known as α-C8-4T or 8-QTP-8) is a π-conjugated oligothiophene consisting of four thiophene rings linearly linked at the α-positions and terminally substituted with n-octyl chains . This small-molecule semiconductor belongs to the class of α,ω-dialkylquaterthiophenes, renowned for good solution processability and charge transport properties . Its primary application is as an active layer in organic field-effect transistors (OFETs), where the alkyl chain length critically governs molecular packing and device performance [1].

Why This Quaterthiophene Cannot Be Replaced by Alkyl-Chain Analogs


Interchanging 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene with other α,ω-dialkylquaterthiophenes (e.g., hexyl or decyl analogs) is not feasible for performance-critical applications. A primary research study on α,α′-dialkylquaterthiophenes has established that the alkyl chain length directly dictates the molecular packing motif, thermal phase behavior, and the molecular cross-section within the crystal sublattice [1]. These structural parameters are in turn quantitatively correlated with field-effect charge carrier mobility; a change in alkyl chain length leads to a measurable and statistically significant difference in device performance, as the following quantitative evidence demonstrates [1].

Quantified Performance and Structural Advantages


Superior OFET Hole Mobility Over the Dihexyl Analog

In a direct head-to-head comparison of polycrystalline thin-film transistors, the target compound 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene (8-QTP-8) demonstrates a significantly higher field-effect hole mobility (0.11 cm²/Vs) compared to its α,ω-dihexyl analog (6-QTP-6, 0.04 cm²/Vs) [1]. This 175% improvement in mobility is attributed to the more favorable molecular packing enabled by the longer octyl side chains .

Organic Field-Effect Transistor Charge Carrier Mobility Oligothiophene Semiconductor

Optimized Alkyl Chain for Enhanced Crystallinity and Stability

A study on the structure-property relationships of α,α′-dialkylquaterthiophenes demonstrates that the alkyl periphery plays a critical role in stabilizing the ordered crystalline phase [1]. While compounds with 2-ethylhexyl branched chains adopt a zig-zag conformation that drastically lowers isotropization temperatures, the linear octyl chains in 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene are predicted to promote a more stable crystal packing with a favorable molecular cross-section (S) in the plane normal to the molecular axis, a geometric parameter directly correlated with higher charge carrier mobility [1].

Molecular Packing Polymorphism Thermal Stability Organic Semiconductor

Guaranteed High Purity for Reproducible Device Fabrication

Reputable suppliers document a minimum purity of 98.0% for 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene, as determined by high-performance liquid chromatography (HPLC) . While this is a common specification for research-grade chemicals, it serves as a critical baseline for ensuring batch-to-batch reproducibility in device fabrication. A direct comparison with lower-purity grades (e.g., 95% from other market sources) is not always published, but it is a well-established principle in organic electronics that trace impurities can act as charge traps or quenching sites, dramatically degrading transistor performance [1].

Quality Control Purity Analysis Material Reproducibility OFET Fabrication

Optimal Use Cases Driven by Quantitative Evidence


High-Performance p-Channel Organic Field-Effect Transistors

The 175% higher hole mobility of 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene compared to its hexyl analog directly translates to faster switching speeds and higher on-currents in OFET devices. Researchers developing high-speed logic circuits, active-matrix backplanes for flexible displays, or high-sensitivity chemical sensors should prioritize this compound to maximize transistor performance [1].

Morphology-Controlled Solution-Processed Electronics

The class-level evidence showing that the linear octyl chains promote a stable crystalline phase with favorable molecular packing makes this compound an ideal candidate for solution-processed OFETs. The improved thermal and morphological stability supports the development of uniform, high-quality thin films over large areas via spin-coating or printing techniques, which is essential for scalable manufacturing .

High-Purity Monomer for Advanced Polymer Synthesis

The guaranteed ≥98% purity (HPLC) makes 5,5'''-Di-n-octyl-2,2':5',2'':5'',2'''-quaterthiophene a reliable monomer for synthesizing well-defined donor-acceptor copolymers or higher oligomers. Using a high-purity starting material ensures that the target polymer's molecular weight, polydispersity, and electronic properties are not compromised by side reactions from impurities, a critical factor in reproducible material science .

Benchmarking and Fundamental Charge Transport Studies

The precisely characterized FET mobility of 0.11 cm²/Vs under standard conditions, as reported by TCI, provides a reliable benchmark. Scientists investigating charge transport physics can use this compound as a well-defined model system to study structure-property relationships, compare novel dielectric materials, or calibrate new characterization setups, especially when a direct comparison to the lower-mobility hexyl analog (0.04 cm²/Vs) is needed .

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